Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate
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Overview
Description
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is recognized for its moisture and air stability, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide can be synthesized through a series of reactions involving the corresponding boronic acid or ester. The general synthetic route involves the reaction of the boronic acid with potassium fluoride and a suitable trifluoroborate source under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the stability and purity of the product .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide involves large-scale reactions with optimized conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boron oxides, while substitution reactions can produce a wide range of functionalized boron compounds .
Scientific Research Applications
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can participate in electron transfer reactions, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide: Similar in structure but with a methoxy group, offering different reactivity and applications.
Potassium trifluoro(1H-pyrazol-4-yl)borate: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
Properties
Molecular Formula |
C9H7BF3KN2 |
---|---|
Molecular Weight |
250.07 g/mol |
IUPAC Name |
potassium;trifluoro-[4-(1H-pyrazol-5-yl)phenyl]boranuide |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9;/h1-6H,(H,14,15);/q-1;+1 |
InChI Key |
JBIDQBUXVAXADW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=NN2)(F)(F)F.[K+] |
Origin of Product |
United States |
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